1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid . This nomenclature follows hierarchical rules prioritizing functional groups and substituent positions:
- The parent structure is cyclopentane , a five-membered carbocycle.
- The carboxylic acid group (-COOH) is designated as the principal functional group, earning the suffix "-carboxylic acid" and the position "1" on the cyclopentane ring.
- The 1,2-oxazol-3-yl substituent (isoxazole) is attached to the cyclopentane at position 1.
- The isoxazole ring itself is substituted at position 5 with a furan-2-yl group.
The SMILES notation C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O encodes this structure, highlighting the connectivity of the cyclopentane core (C1CCC(C1)), the isoxazole ring (C2=NOC(=C2)), and the furan substituent (C3=CC=CO3). The InChIKey NYRHNMVNUKFPTL-UHFFFAOYSA-N further uniquely identifies the stereochemical and electronic configuration.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid | |
| SMILES | C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O | |
| InChIKey | NYRHNMVNUKFPTL-UHFFFAOYSA-N |
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)13(5-1-2-6-13)11-8-10(18-14-11)9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,15,16) |
InChI Key |
NYRHNMVNUKFPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation and Cyclocondensation
A widely adopted method involves:
-
Chalcone formation :
-
Cyclization with hydroxylamine :
Huisgen Cycloaddition of Nitrile Oxides and Alkynes
-
Nitrile oxide generation :
-
Cycloaddition :
Green Chemistry Approaches
-
Deep eutectic solvents (DES) :
-
Ultrasound irradiation :
Cyclopentanecarboxylic Acid Synthesis
Ring Contraction of Cyclohexane Derivatives
-
Diketone intermediate :
-
Thermal or acidic rearrangement :
Functionalization of Pre-formed Cyclopentane
-
Carboxylic acid introduction :
-
Stereoselective synthesis :
Coupling Strategies for Final Assembly
Amide Bond Formation
-
Activation of carboxylic acid :
-
Coupling with cyclopentane amine :
Transition Metal-Catalyzed Cross-Coupling
Cycloaddition onto Functionalized Cyclopentane
-
In-situ isoxazole formation :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in isoxazole formation : Electron-deficient alkynes favor 3-carboxylic acid substitution.
-
Cyclopentane functionalization : Boc-protected amines (e.g., (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentanecarboxylic acid) improve coupling efficiency.
-
Green solvents : Ionic liquids (e.g., [BMIM]X) enhance reaction rates and yields in cyclocondensations .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .
Scientific Research Applications
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
Comparison with Similar Compounds
5-(5-(Furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C8)
- Structure: Shares the 5-(furan-2-yl)isoxazole group but is integrated into a dihydropyrimidinone scaffold with a p-tolyl and trifluoromethyl substituent.
- The trifluoromethyl group in C8 increases lipophilicity, likely improving membrane permeability compared to the carboxylic acid group in the target compound .
- Synthesis & Spectral Data :
3-(1-Hydroxy Naphthalene-2-yl)-5-(furan-2-yl)-1-Substituted Pyrazolines
- Structure : Pyrazoline derivatives synthesized from chalcone precursors, featuring a furan-2-yl group and variable substituents (e.g., semicarbazide, phenyl hydrazine).
- Key Differences :
- Synthesis :
Structural and Functional Group Analysis
Research Findings and Limitations
- Synthetic Challenges : The target compound’s carboxylic acid group may reduce stability under basic conditions compared to C8’s trifluoromethyl group, which is electron-withdrawing and stabilizes adjacent bonds .
- Biological Activity : While pyrazolines demonstrate cerebroprotective effects, the target compound’s isoxazole-carboxylic acid system may favor interactions with enzymes like cyclooxygenase or metalloproteases, though direct evidence is absent .
- Data Gaps: No pharmacological or kinetic data for the target compound are available in the provided evidence, limiting functional comparisons.
Biological Activity
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid, identified by its CAS number 1352542-66-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylic acid moiety linked to an isoxazole ring with a furan substituent. Its molecular formula is with a molecular weight of 247.25 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid | S. aureus | 32 µg/mL |
| 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid | E. coli | 64 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Another area of interest is the neuroprotective effects attributed to the compound. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegenerative diseases, such as Alzheimer's, compounds with similar structures have shown promise in reducing amyloid-beta toxicity.
The biological activity of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can be attributed to several mechanisms:
- Receptor Modulation : It acts as an antagonist at specific lysophosphatidic acid (LPA) receptors, which are implicated in various pathological conditions including cancer and fibrosis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer’s disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 60–80°C during cycloaddition to avoid side reactions (e.g., over-oxidation of the isoxazole ring) .
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) for cycloaddition to enhance dipole interactions .
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with strict control of moisture/oxygen levels .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the cyclopentane ring (δ 1.5–2.5 ppm, multiplet) and furan/isoxazole aromatic protons (δ 6.5–8.0 ppm). Coupling constants (J) between isoxazole and furan protons confirm regioselectivity .
- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), isoxazole C-3 (δ ~160 ppm), and furan C-2 (δ ~110 ppm) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing. Symmetry codes (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., O–H···N interactions) validate intermolecular stability .
- Infrared Spectroscopy (IR) : Carboxylic acid O–H stretch (2500–3300 cm⁻¹) and isoxazole C=N stretch (~1600 cm⁻¹) .
How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:
Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with incremental structural changes (see Table 1).
Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, cell lines, incubation time).
Computational Validation : Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or kinases) .
Q. Table 1: Bioactivity of Structurally Related Compounds
What strategies optimize crystallization of this compound for X-ray diffraction studies?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and slow evaporation rates .
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking and improve crystal quality .
- Crystallization Vessels : Utilize sitting-drop vapor diffusion setups for controlled crystal growth.
How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use PubChem-derived SMILES strings (e.g., C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4) to model binding poses in target proteins (e.g., enzymes with active-site carboxylate recognition) .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic residues .
QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light/Oxygen Exposure : Store samples in amber vials under nitrogen to prevent photodegradation/oxidation of the furan ring .
- Enzymatic Stability : Use liver microsomes or esterase-rich media to assess carboxylic acid ester hydrolysis .
How can regioselectivity challenges in isoxazole synthesis be mitigated?
Answer:
- Precursor Design : Employ electron-withdrawing groups (e.g., nitro) on the nitrile oxide to direct cycloaddition to the desired position .
- Catalytic Systems : Use Cu(I) catalysts to favor 3,5-disubstituted isoxazole regioisomers .
- Kinetic vs. Thermodynamic Control : Optimize reaction time (shorter for kinetic products) and temperature (higher for thermodynamic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
